2-bromo-1-(1H-indol-2-yl)ethanone 2-bromo-1-(1H-indol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 3470-72-2
VCID: VC14435372
InChI: InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2
SMILES:
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

2-bromo-1-(1H-indol-2-yl)ethanone

CAS No.: 3470-72-2

Cat. No.: VC14435372

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-1-(1H-indol-2-yl)ethanone - 3470-72-2

Specification

CAS No. 3470-72-2
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 2-bromo-1-(1H-indol-2-yl)ethanone
Standard InChI InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2
Standard InChI Key AFBWFQXGVILQRR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C(=O)CBr

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

2-Bromo-1-(1H-indol-2-yl)ethanone (CAS 3470-72-2) belongs to the class of halogenated indole derivatives. Its molecular formula is C10H8BrNO\text{C}_{10}\text{H}_{8}\text{BrNO}, with a bromine atom attached to the ethanone group at the 2-position of the indole ring . The indole moiety contributes aromaticity and π-π stacking potential, while the bromine atom enhances electrophilic reactivity.

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight238.08 g/mol
Density1.624 g/cm³
Boiling Point380.4°C at 760 mmHg
Flash Point183.9°C
Melting PointNot reported
LogP (Partition Coefficient)2.75

The compound’s high boiling point and density reflect its polarizable bromine and ketone functional groups, which facilitate intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-bromo-1-(1H-indol-2-yl)ethanone typically involves two sequential steps:

  • Bromination of Indole Derivatives:
    Indole precursors undergo bromination using agents like bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS). For example, bromination of 1-(1H-indol-2-yl)ethanone in dichloromethane at 0–5°C yields the monobrominated product.

  • Acylation:
    The brominated intermediate is acylated using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to introduce the ethanone group.

Reaction Conditions and Yield Optimization

  • Temperature: Bromination is exothermic and requires strict temperature control (0–5°C) to prevent di-substitution.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield.

  • Catalysts: FeCl3\text{FeCl}_3 or ZnBr2\text{ZnBr}_2 may enhance regioselectivity in bromination.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Industrial and Research Applications

Pharmaceutical Intermediates

2-Bromo-1-(1H-indol-2-yl)ethanone serves as a precursor for:

  • Anticancer Agents: Functionalization with piperazine or morpholine groups improves target selectivity.

  • Antidepressants: Serotonin receptor modulation via indole derivatives.

Organic Synthesis

The compound’s reactivity enables its use in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.

  • Heterocycle Construction: Pyrrole and pyridine derivatives via cycloaddition.

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